molecular formula C30H25F3N4O B10923703 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B10923703
M. Wt: 514.5 g/mol
InChI Key: SHNHPMWRYKAXNL-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained prominence due to its efficiency and the stability it imparts to the compound . The pyrazole ring is then synthesized and attached to the pyrimidine core under controlled conditions, ensuring the preservation of the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact effectively with biological molecules. The pyrazole and pyrimidine rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a trifluoromethyl group, pyrazole ring, and pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H25F3N4O

Molecular Weight

514.5 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O/c1-18-8-12-21(13-9-18)27-20(3)28(22-14-10-19(2)11-15-22)37(36-27)29-34-25(17-26(35-29)30(31,32)33)23-6-5-7-24(16-23)38-4/h5-17H,1-4H3

InChI Key

SHNHPMWRYKAXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C5=CC=C(C=C5)C)C

Origin of Product

United States

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